2-Allyl-6-(((3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol
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Overview
Description
2-Allyl-6-(((3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol: is a complex organic compound with the molecular formula C18H22N4OS and a molecular weight of 342.466 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-6-(((3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting cyclohexylamine with carbon disulfide and hydrazine hydrate under reflux conditions to form 3-cyclohexyl-5-mercapto-4H-1,2,4-triazole.
Condensation Reaction: The triazole derivative is then condensed with 2-allyl-6-formylphenol in the presence of a suitable catalyst, such as acetic acid, to form the final product.
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Allyl-6-(((3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol: undergoes various chemical reactions, including:
Oxidation: The thiol group in the triazole ring can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Allyl-6-(((3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol: has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Allyl-6-(((3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity.
Anticancer Activity: The compound may induce apoptosis in cancer cells by interacting with specific cellular pathways.
Comparison with Similar Compounds
2-Allyl-6-(((3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol: can be compared with other similar compounds:
2-Allyl-6-(((3-(4-F-phenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol: This compound has a fluorine atom in the phenyl ring, which may alter its biological activity and chemical reactivity.
2-Allyl-6-(((3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol: The presence of a furan ring can influence its binding properties and reactivity.
These comparisons highlight the uniqueness of This compound
Properties
Molecular Formula |
C18H22N4OS |
---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H22N4OS/c1-2-7-13-10-6-11-15(16(13)23)12-19-22-17(20-21-18(22)24)14-8-4-3-5-9-14/h2,6,10-12,14,23H,1,3-5,7-9H2,(H,21,24)/b19-12+ |
InChI Key |
LTSZEEOAFOURPH-XDHOZWIPSA-N |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/N2C(=NNC2=S)C3CCCCC3)O |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NN2C(=NNC2=S)C3CCCCC3)O |
Origin of Product |
United States |
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